molecular formula C9H10N2O3S2 B14945515 (1S,2S,5R)-2-(5-methyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

(1S,2S,5R)-2-(5-methyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

Cat. No.: B14945515
M. Wt: 258.3 g/mol
InChI Key: QMKPZJRWARXWIR-UIISKDMLSA-N
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Description

(1S,2S,5R)-2-[5-METHYL-2-THIOXO-1,3,4-THIADIAZOL-3(2H)-YL]-6,8-DIOXABICYCLO[321]OCTAN-4-ONE is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-2-[5-METHYL-2-THIOXO-1,3,4-THIADIAZOL-3(2H)-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the thiadiazole moiety. Reaction conditions often involve the use of specific catalysts, controlled temperatures, and precise stoichiometric ratios to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-2-[5-METHYL-2-THIOXO-1,3,4-THIADIAZOL-3(2H)-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

(1S,2S,5R)-2-[5-METHYL-2-THIOXO-1,3,4-THIADIAZOL-3(2H)-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S,5R)-2-[5-METHYL-2-THIOXO-1,3,4-THIADIAZOL-3(2H)-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S,5R)-2-[5-METHYL-2-THIOXO-1,3,4-THIADIAZOL-3(2H)-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE lies in its specific bicyclic structure and the presence of the thiadiazole ring, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H10N2O3S2

Molecular Weight

258.3 g/mol

IUPAC Name

(1S,2S,5R)-2-(5-methyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C9H10N2O3S2/c1-4-10-11(9(15)16-4)5-2-6(12)8-13-3-7(5)14-8/h5,7-8H,2-3H2,1H3/t5-,7+,8+/m0/s1

InChI Key

QMKPZJRWARXWIR-UIISKDMLSA-N

Isomeric SMILES

CC1=NN(C(=S)S1)[C@H]2CC(=O)[C@@H]3OC[C@H]2O3

Canonical SMILES

CC1=NN(C(=S)S1)C2CC(=O)C3OCC2O3

Origin of Product

United States

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